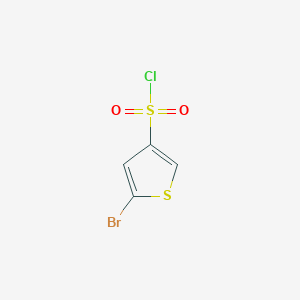
5-cyclobutyl-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclobutyl-1H-1,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclobutyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition of sodium azide with a suitable nitrile precursor. One common method includes the reaction of cyclobutyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is often carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Catalysts like zinc chloride or heterogeneous catalysts may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 5-cyclobutyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-cyclobutyl-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as bioisosteres of carboxylic acids. They are investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .
Wirkmechanismus
The mechanism of action of 5-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence biological pathways and receptor-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
- 5-phenyl-1H-1,2,3,4-tetrazole
- 5-methyl-1H-1,2,3,4-tetrazole
- 5-ethyl-1H-1,2,3,4-tetrazole
Comparison: 5-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other substituted tetrazoles.
Eigenschaften
Molekularformel |
C5H8N4 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
5-cyclobutyl-2H-tetrazole |
InChI |
InChI=1S/C5H8N4/c1-2-4(3-1)5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
InChI-Schlüssel |
PKPQGZLJKQWHJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

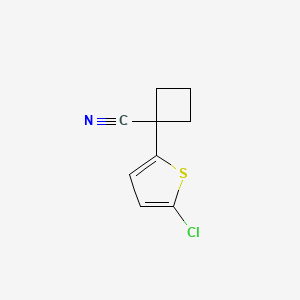

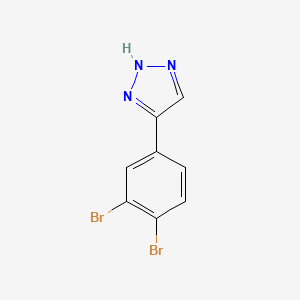
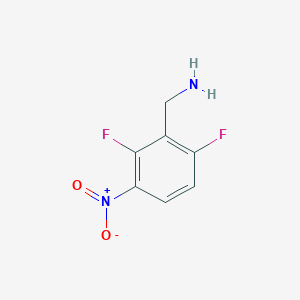

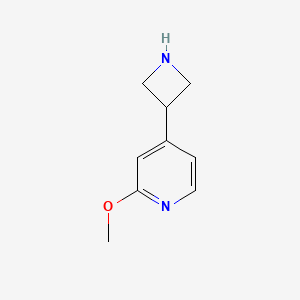
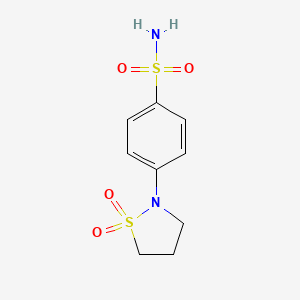

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)


